molecular formula C18H15ClN2O3S B586069 6-Hydroxymethyletoricoxib CAS No. 349536-41-0

6-Hydroxymethyletoricoxib

Cat. No. B586069
CAS RN: 349536-41-0
M. Wt: 374.839
InChI Key: SCVWZQQMIZJGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxymethyletoricoxib is a member of bipyridines . It is an analog of etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.


Molecular Structure Analysis

The molecular formula of 6-Hydroxymethyletoricoxib is C18H15ClN2O3S . The IUPAC name is [5- [5-chloro-3- (4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol . The molecular weight is 374.8 g/mol .

Scientific Research Applications

Enzymatic Activity and Inhibition

The formation of 6-Hydroxymethyletoricoxib involves the enzymatic metabolism by CYP3A4 in the liver. This process is significant for drug development and interaction studies, as it can influence the efficacy and safety of the drug. Understanding the role of enzymes like CYP3A4 in the metabolism of etoricoxib can lead to better drug design and personalized medicine approaches .

Therapeutic Monitoring

Monitoring levels of 6-Hydroxymethyletoricoxib in patients could serve as a biomarker for the effective dosing of etoricoxib. This application is particularly relevant in conditions requiring long-term use of COX-2 inhibitors, such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis, where maintaining therapeutic levels without reaching toxicity is crucial .

Drug Interaction Studies

As a metabolite, 6-Hydroxymethyletoricoxib can be used to study potential drug-drug interactions, especially with other medications metabolized by the same cytochrome P450 enzymes. This research can help predict and prevent adverse reactions due to metabolic competition .

Comparative Pharmacology

Comparing the pharmacological effects of 6-Hydroxymethyletoricoxib with other COX-2 inhibitors can shed light on the nuances of drug action and the role of metabolites in therapeutic effects. This research can contribute to the development of next-generation COX-2 inhibitors with improved safety profiles .

Biochemical Pathway Elucidation

Studying the biochemical pathways involving 6-Hydroxymethyletoricoxib can enhance our understanding of the complex interactions within the COX-2 inhibitory pathway. This knowledge is fundamental for discovering new therapeutic targets and understanding the broader implications of COX-2 inhibition .

properties

IUPAC Name

[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-25(23,24)16-6-3-12(4-7-16)17-8-14(19)10-21-18(17)13-2-5-15(11-22)20-9-13/h2-10,22H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVWZQQMIZJGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxymethyletoricoxib

CAS RN

349536-41-0
Record name 6'-Hydroxymethyl etoricoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-HYDROXYMETHYL ETORICOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0E1G55M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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